(S)-4-benzyl-2-((benzyloxy)methyl)morpholine (S)-4-benzyl-2-((benzyloxy)methyl)morpholine
Brand Name: Vulcanchem
CAS No.: 205242-66-6
VCID: VC5918949
InChI: InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1
SMILES: C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3
Molecular Formula: C19H23NO2
Molecular Weight: 297.398

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine

CAS No.: 205242-66-6

Cat. No.: VC5918949

Molecular Formula: C19H23NO2

Molecular Weight: 297.398

* For research use only. Not for human or veterinary use.

(S)-4-benzyl-2-((benzyloxy)methyl)morpholine - 205242-66-6

Specification

CAS No. 205242-66-6
Molecular Formula C19H23NO2
Molecular Weight 297.398
IUPAC Name (2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine
Standard InChI InChI=1S/C19H23NO2/c1-3-7-17(8-4-1)13-20-11-12-22-19(14-20)16-21-15-18-9-5-2-6-10-18/h1-10,19H,11-16H2/t19-/m0/s1
Standard InChI Key YIUOMOUSMWDPKQ-IBGZPJMESA-N
SMILES C1COC(CN1CC2=CC=CC=C2)COCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, (2S)-4-benzyl-2-(phenylmethoxymethyl)morpholine, reflects its stereospecific configuration. The morpholine ring adopts a chair conformation, with the (S)-configured carbon at position 2 bearing a benzyloxymethyl group (CH2OCH2C6H5-\text{CH}_2\text{OCH}_2\text{C}_6\text{H}_5) and a benzyl substituent (CH2C6H5-\text{CH}_2\text{C}_6\text{H}_5) at position 4 . The SMILES notation C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3\text{C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3} explicitly denotes the stereochemistry and connectivity .

Table 1: Key Identifiers of (S)-4-Benzyl-2-((Benzyloxy)Methyl)Morpholine

PropertyValueSource
CAS Number205242-66-6
Molecular FormulaC19H23NO2\text{C}_{19}\text{H}_{23}\text{NO}_{2}
Molecular Weight297.4 g/mol
Purity≥95%
Storage Conditions2–8°C
SMILESC1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3\text{C1CO[C@@H](CN1CC2=CC=CC=C2)COCC3=CC=CC=C3}
InChI KeyYIUOMOUSMWDPKQ-IBGZPJMESA-N

Spectroscopic and Stereochemical Data

Synthesis and Characterization

Synthetic Pathways

While detailed synthetic protocols are proprietary, the compound’s structure suggests it is synthesized via nucleophilic substitution or reductive amination. A plausible route involves:

  • Morpholine Ring Formation: Cyclization of a diethanolamine derivative with a benzylating agent.

  • Stereoselective Functionalization: Introduction of the benzyloxymethyl group via Mitsunobu or Williamson ether synthesis, ensuring retention of the (S)-configuration .

Analytical Validation

Suppliers report a purity of ≥95%, typically verified by high-performance liquid chromatography (HPLC) or gas chromatography (GC) . The absence of detailed chromatographic conditions (e.g., column type, mobile phase) in public databases underscores the need for standardized characterization protocols.

SupplierPurityPackagingPrice (USD)Source
ChemShuttle95%1 g320
Alchimica95%100 mg2,222.88*
GlpBio95%25 µL (10 mM)Quote-based

*Price converted from euros at 1 EUR = 1.07 USD (April 2025).

Future Directions and Research Opportunities

  • Pharmacological Profiling: Screening for bioactivity against therapeutic targets (e.g., antimicrobial, anticancer).

  • Process Optimization: Development of scalable, stereoselective synthetic routes.

  • Computational Studies: Molecular docking to predict binding affinities for drug design .

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